molecular formula C19H25ClN2O2 B4115307 N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea

N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea

Cat. No. B4115307
M. Wt: 348.9 g/mol
InChI Key: XPUZXRMAGDUUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea, also known as ACR16, is a chemical compound that has gained significant attention from researchers due to its potential therapeutic applications. ACR16 has been shown to have a modulatory effect on the dopaminergic system, which is involved in the regulation of mood, motivation, and reward.

Mechanism of Action

The exact mechanism of action of N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea is not fully understood. However, it is thought to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea also has an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea has been shown to increase the levels of dopamine and serotonin in the brain, which may underlie its therapeutic effects. N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in animal models. However, N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea has several limitations. It has low solubility in water, which can make it difficult to administer in vivo. In addition, N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea has a relatively short half-life, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for research on N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea. One area of interest is the development of more potent and selective analogs of N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea. Another area of interest is the investigation of the long-term effects of N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea on the dopaminergic system. Finally, the potential therapeutic applications of N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea in the treatment of other neurological and psychiatric disorders, such as Parkinson's disease and addiction, warrant further investigation.

Scientific Research Applications

N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. For example, N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea has been shown to have an antidepressant effect in animal models of depression. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, N-1-adamantyl-N'-(5-chloro-2-methoxyphenyl)-N-methylurea has been shown to have an antipsychotic effect in animal models of schizophrenia.

properties

IUPAC Name

1-(1-adamantyl)-3-(5-chloro-2-methoxyphenyl)-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O2/c1-22(18(23)21-16-8-15(20)3-4-17(16)24-2)19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUZXRMAGDUUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NC1=C(C=CC(=C1)Cl)OC)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Adamantyl)-N'-(5-chloro-2-methoxyphenyl)-N-methylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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